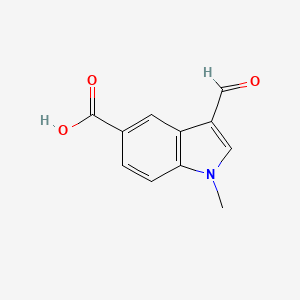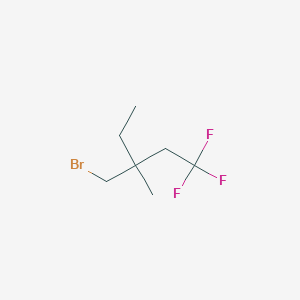
(2-Amino-3-methylpentyl)dimethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H18N2. It belongs to the class of amines and features both primary and tertiary amine functional groups. The compound’s structure consists of a linear alkyl chain with an amino group (NH2) and two methyl groups (CH3) attached to the nitrogen atom.
Métodos De Preparación
Synthetic Routes: Several synthetic routes exist for preparing “(2-Amino-3-methylpentyl)dimethylamine.” One common method involves the reductive amination of 2-methylpentan-2-one (also known as methyl isobutyl ketone) with dimethylamine. The reaction proceeds as follows:
2-Methylpentan-2-one+Dimethylamine→this compound
Industrial Production: Industrial production methods typically involve large-scale reductive amination processes using suitable catalysts and optimized reaction conditions. These methods ensure efficient conversion and yield of the target compound.
Análisis De Reacciones Químicas
Reactivity: “(2-Amino-3-methylpentyl)dimethylamine” can undergo various chemical reactions:
Oxidation: It can be oxidized to form the corresponding amine oxide.
Reduction: Reduction of the compound yields secondary amines or even alkanes.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Reductive Amination: Reagents include reducing agents (e.g., sodium borohydride) and acid catalysts (e.g., hydrochloric acid).
Oxidation: Oxidizing agents like hydrogen peroxide (HO) or peracids.
Substitution: Alkyl halides or other electrophiles.
- In reductive amination, the major product is “this compound.”
- Oxidation yields the corresponding amine oxide.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in organic synthesis.
- Precursor for the synthesis of other amines and heterocyclic compounds.
- Potential pharmaceutical applications due to its amine functionality.
- Investigated as a ligand for metal complexes in coordination chemistry.
- Used in the production of specialty chemicals and surfactants.
Mecanismo De Acción
The exact mechanism by which “(2-Amino-3-methylpentyl)dimethylamine” exerts its effects depends on its specific application. In biological systems, it may interact with receptors, enzymes, or cellular pathways. Further research is needed to elucidate its precise mode of action.
Comparación Con Compuestos Similares
“(2-Amino-3-methylpentyl)dimethylamine” shares structural similarities with other linear amines, such as 2-methylpentylamine and 3-methylpentylamine. its unique combination of primary and tertiary amine groups sets it apart.
Propiedades
Fórmula molecular |
C8H20N2 |
|---|---|
Peso molecular |
144.26 g/mol |
Nombre IUPAC |
1-N,1-N,3-trimethylpentane-1,2-diamine |
InChI |
InChI=1S/C8H20N2/c1-5-7(2)8(9)6-10(3)4/h7-8H,5-6,9H2,1-4H3 |
Clave InChI |
YIAXVAOPTYKGNW-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C(CN(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methyl-4-{[(2-methyl-4-sulfophenyl)carbamoyl]amino}benzenesulfonic acid](/img/structure/B13208213.png)
![4-Chloro-1-(pentan-3-YL)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B13208218.png)
![N-{2-[Methyl(phenyl)amino]ethyl}piperidine-4-carboxamide](/img/structure/B13208227.png)
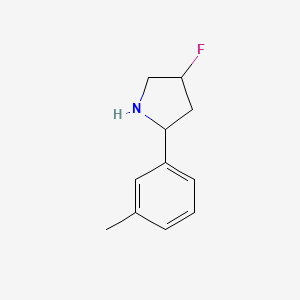

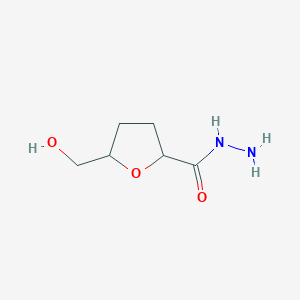
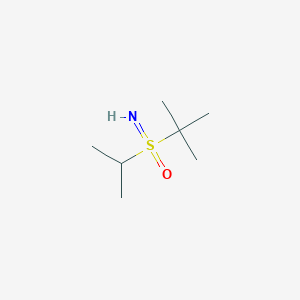

![tert-Butyl N-{6-methoxy-1,8-dioxaspiro[4.5]decan-3-yl}-N-methylcarbamate](/img/structure/B13208278.png)
![1-{8-Azabicyclo[3.2.1]octan-3-yl}-3,3-dimethylurea](/img/structure/B13208283.png)
